molecular formula C11H22BrNO3 B6196845 tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate CAS No. 2694744-64-2

tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate

Cat. No.: B6196845
CAS No.: 2694744-64-2
M. Wt: 296.20 g/mol
InChI Key: RRSWKNCQUKQGBB-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(3-bromopropoxy)propyl]carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an amine via a propyl chain with a 3-bromopropoxy substituent. This compound is primarily utilized in organic synthesis as an intermediate for introducing functionalized alkyl chains into target molecules. Its bromine atom serves as a reactive handle for further substitution reactions, such as nucleophilic displacements or cross-coupling reactions .

Synthesis: The compound can be synthesized through a multi-step process involving the reaction of 3-bromopropylamine hydrobromide with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like diisopropylethylamine (DIPEA) in dichloromethane or acetonitrile . The Boc group protects the amine during subsequent reactions, enabling selective functionalization of the bromopropoxy chain.

Properties

CAS No.

2694744-64-2

Molecular Formula

C11H22BrNO3

Molecular Weight

296.20 g/mol

IUPAC Name

tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate

InChI

InChI=1S/C11H22BrNO3/c1-11(2,3)16-10(14)13-7-5-9-15-8-4-6-12/h4-9H2,1-3H3,(H,13,14)

InChI Key

RRSWKNCQUKQGBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCCBr

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-[3-(3-bromopropoxy)propyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines or alcohols.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.

    Oxidation Products: Oxidized derivatives such as alcohols or ketones.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

Chemistry: tert-Butyl N-[3-(3-bromopropoxy)propyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science[6][6].

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through carbamate linkage. This modification can alter the biological activity or stability of the biomolecules .

Medicine: The compound is explored for its potential use in drug development. It can be used to synthesize prodrugs that release active pharmaceutical ingredients upon metabolic activation .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, polymers, and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromine atom in the compound acts as a leaving group, allowing the formation of a carbamate linkage with nucleophiles such as amines or thiols. This covalent modification can alter the function or activity of the target molecules, making it useful in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related carbamates differ in their substituents, reactivity, and applications. Below is a detailed comparison (Table 1) and analysis of key analogs:

Table 1: Structural and Functional Comparison of Carbamate Derivatives

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Reactivity/Applications References
tert-Butyl N-[3-(3-bromopropoxy)propyl]carbamate 3-Bromopropoxy ~308.2 Nucleophilic substitution; drug intermediates
tert-Butyl (3-methacrylamidopropyl)carbamate Methacrylamide ~228.3 Polymerization; hydrogel synthesis
tert-Butyl N-[3-(4-aminophenyl)propyl]carbamate 4-Aminophenyl ~264.3 Peptide coupling; fluorescent probes
tert-Butyl N-(3-amino-3-thioxopropyl)carbamate Thioamide ~204.3 Chelation; metalloenzyme mimics
Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate Trifluoroboranuidyl ~265.1 Suzuki-Miyaura cross-coupling
tert-Butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate Tetrahydroquinolinyl ~332.4 CNS-targeting drug candidates

Pharmacological Relevance

  • Benzimidazolone Synthesis: The target compound’s bromine substituent facilitates the synthesis of 3-(3-aminopropyl)-6-chloro-1H-benzimidazol-2-one, a key intermediate in antiviral agents (quantitative yield reported in ). In contrast, tert-butyl N-[3-(4-aminophenyl)propyl]carbamate (CAS 180147-82-4) is used in fluorescent probes for cellular imaging .
  • G-Protein-Coupled Receptor (GPCR) Agonists: Derivatives like tert-butyl N-[3-(3,5-difluoro-4-(hydroxymethyl)phenoxy)propyl]carbamate () are tailored for bile acid receptor modulation, highlighting substituent-dependent biological targeting .

Stability and Handling

  • Boc Protection: All listed compounds utilize the Boc group for amine protection, ensuring stability during synthesis.
  • Hazard Profiles : Brominated derivatives (e.g., the target compound) may pose higher toxicity risks compared to boronate esters or thioamides, necessitating stringent safety protocols .

Research Findings and Case Studies

  • Case Study 1: In the synthesis of Rivaroxaban (a Factor Xa inhibitor), tert-butyl carbamates with chloro/hydroxypropyl chains were critical for constructing the oxazolidinone core. The target compound’s bromopropoxy analog could offer alternative routes for similar anticoagulant agents .
  • Case Study 2 : tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate (CAS 1196153-59-9) was employed in sulfonamide-based drug discovery, demonstrating the versatility of propyl-linked carbamates in diversifying molecular scaffolds .

Biological Activity

tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate is a chemical compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a tert-butyl group, a bromopropoxy moiety, and a carbamate functional group. These structural features contribute to its reactivity and interaction with biological targets.

  • Molecular Formula : C₁₂H₂₃BrN₄O₄
  • Molecular Weight : Approximately 344.23 g/mol
  • CAS Number : 83948-53-2

The presence of the bromine atom enhances the compound's reactivity, while the carbamate group improves solubility and stability in biological systems, making it suitable for drug formulation and biological research.

The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on target biomolecules. The bromine atom serves as a leaving group, facilitating the formation of a carbamate linkage with nucleophiles such as amines or thiols. This covalent modification can significantly alter the function or activity of the target molecules, which is particularly useful in drug development and biochemical applications.

Cancer Research

Recent studies indicate that this compound exhibits significant biological activity relevant to cancer research. The compound's structure allows it to interact with various biological targets involved in cell signaling pathways associated with tumor growth. Preliminary data suggest that it may inhibit specific enzymes linked to cancer progression, although further mechanistic studies are necessary to elucidate these interactions fully .

Drug Development

In medicinal chemistry, this compound is being explored for its potential as a prodrug. The carbamate linkage can be utilized to release active pharmaceutical ingredients upon metabolic activation, enhancing therapeutic efficacy while minimizing side effects. The ability to modify biomolecules through carbamate linkage also opens avenues for designing enzyme inhibitors or receptor modulators.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₂H₂₃BrN₄O₄Carbamate group, Bromine leaving groupPotential anti-cancer properties
tert-butyl N-[3-(3-aminopropoxy)propyl]carbamateC₁₁H₂₃N₂O₂Amino group enhances targetingSignificant anti-cancer activity
tert-butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamateC₁₂H₁₅BrFNO₂Fluoro substituent enhances binding affinityPotential enzyme inhibition

Case Studies and Research Findings

  • Inhibition of Tumor Cell Growth : A study demonstrated that compounds similar to this compound showed promising results in inhibiting tumor cell proliferation in vitro. The mechanism involved interference with specific signaling pathways crucial for cancer cell survival.
  • Prodrug Development : Research highlighted the potential of this compound as a prodrug candidate, where metabolic activation leads to the release of active components that exhibit targeted biological effects. This strategy could improve drug delivery systems in cancer therapies .

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